(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at position 6, and a carboxylic acid moiety at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups protect amines during multi-step reactions .
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
(3S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
YMXOFNYSULDUHF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of this compound requires the construction of the tetrahydroisoquinoline core, followed by sequential functionalization. Retrosynthetically, the molecule can be dissected into three primary components:
- Tetrahydroisoquinoline backbone : Typically formed via the Pictet-Spengler reaction between phenethylamine derivatives and carbonyl compounds.
- Chloro substituent : Introduced via electrophilic aromatic substitution or directed ortho-metalation.
- Boc-protected amine and carboxylic acid : Installed through orthogonal protection and oxidation strategies.
Pictet-Spengler Cyclization for Core Formation
The Pictet-Spengler reaction is the cornerstone of tetrahydroisoquinoline synthesis. For this compound, dopamine or a substituted phenethylamine serves as the starting material.
Reaction Conditions and Optimization
- Substrate : 3-Hydroxyphenethylamine or dopamine.
- Carbonyl component : Ethyl glyoxylate or methyl 4-formylbenzoate.
- Acid catalyst : Trifluoroacetic acid (TFA) or HCl in refluxing toluene.
- Yield : 85–90% for the cyclized product.
The reaction proceeds via imine formation followed by cyclization, generating the tetrahydroisoquinoline ring. Chirality at the 3-position is controlled by using enantiomerically pure starting materials or asymmetric catalysis.
Stereoselective Installation of the Carboxylic Acid Group
The carboxylic acid at the 3-position is introduced via oxidation of a hydroxymethyl group or hydrolysis of a nitrile.
Oxidation of Primary Alcohols
Boc Protection and Solid-Phase Synthesis
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions.
Boc Protection Methodology
Solid-Phase Synthesis (SPS)
SPS enables high-throughput parallel synthesis and simplifies purification. Key steps include:
- Resin loading : Attachment of the Boc-protected tetrahydroisoquinoline carboxylic acid to a Marshall linker resin.
- Amine deprotection : TFA treatment to remove the Boc group.
- Amide coupling : Carbodiimide-mediated conjugation with carboxylic acids.
- Cleavage : Liberation from the resin using amines or nucleophiles.
Table 1: Optimization of Resin Loading Conditions
| Resin Type | Coupling Reagent | Loading Efficiency (%) | Purity (%) |
|---|---|---|---|
| Marshall linker | DIC/HOBt | 92 | 98 |
| Wang resin | EDCl/HOAt | 85 | 95 |
| Rink amide | HBTU/DIEA | 88 | 97 |
Resolution of Enantiomers and Chiral Purity
The S-configuration at the 3-position is achieved through:
Scalability and Industrial Considerations
Large-scale production (7-mole scale) has been demonstrated using:
- Continuous flow systems : For Pictet-Spengler cyclization and chlorination.
- Cost-effective reagents : Ethyl glyoxylate instead of aromatic aldehydes.
- Green chemistry : Water as a solvent for hydrolysis steps.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pictet-Spengler + SPS | 5 | 65 | 98 | High |
| Metalation + Boc protection | 6 | 58 | 95 | Moderate |
| Enzymatic resolution | 7 | 45 | 99 | Low |
Impurity Profiling and Analytical Data
Common impurities include:
- Des-chloro analogue : Arising from incomplete chlorination.
- Racemic byproducts : Due to inadequate chiral control.
- Resin-derived contaminants : From incomplete cleavage in SPS.
Table 3: HPLC Characterization Parameters
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | ACN/H₂O (70:30) | 12.3 | 98.5 |
| Chiralpak AD-H | Hexane/iPrOH (80:20) | 18.7 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This deprotection step is crucial for the compound’s reactivity and subsequent interactions with other molecules .
Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished by its 6-chloro substituent , which contrasts with hydroxyl, methoxy, or unsubstituted analogs (Table 1). For example:
- Positional isomerism: The 6-chloro group vs. 7-hydroxy substituents in compounds like (S)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 142335-42-0) .
- Substituent type : Chloro (electron-withdrawing) vs. methoxy (electron-donating) or hydroxy (polar, hydrogen-bonding) groups.
- Stereochemistry : The (S)-configuration at position 3 vs. (R)-enantiomers (e.g., CAS 214630-00-9) .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Stereochemistry | Purity |
|---|---|---|---|---|---|---|
| (S)-2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-THIQ-3-carboxylic acid* | Not available | C₁₅H₁₇ClNO₄ | ~311.76 | Cl (6) | S | Unknown |
| (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-THIQ-3-carboxylic acid | 78879-20-6 | C₁₅H₁₈NO₄ | 276.31 | None | S | ≥98.0% |
| (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-THIQ-3-carboxylic acid | 214630-00-9 | C₁₅H₁₈NO₅ | 292.31 | OH (7) | R | 95% |
| (S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-THIQ-3-carboxylic acid | 142335-42-0 | C₁₅H₁₈NO₅ | 292.31 | OH (7) | S | 95% |
| (R)-6-Methoxy-1,2,3,4-THIQ-1-carboxylic acid hydrochloride | 2703745-93-9 | C₁₁H₁₄ClNO₃ | 257.69 | OMe (6) | R | 98% |
*THIQ = Tetrahydroisoquinoline; *Target compound data inferred from analogs.
Research Findings and Functional Implications
Reactivity and Stability
- Boc Protection : The Boc group in all listed compounds enhances amine stability under basic conditions but is cleaved under acidic conditions. The 6-chloro substituent may slightly increase the carboxylic acid’s acidity due to electron withdrawal .
- Substituent Effects: Chloro (6-position): May improve metabolic stability in drug candidates compared to polar groups like hydroxy .
Biological Activity
(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as Boc-Tic-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H18ClN1O4
- Molecular Weight : 303.76 g/mol
- CAS Number : 115962-35-1
- Synonyms : Boc-D-Tic-OH, Boc-D-Tetrahydroisoquinoline-3-carboxylic acid
Boc-Tic-OH has been studied for its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively. The compound exhibits properties that suggest it may function as an inhibitor in several enzymatic pathways:
- Catechol-O-methyltransferase (COMT) Inhibition : Similar compounds have shown potential as COMT inhibitors, which are valuable in the treatment of neurological disorders such as Parkinson's disease .
- Antiviral Activity : Some derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit viral polymerases, indicating a possible antiviral mechanism .
Biological Activity
Recent studies have highlighted the biological activities associated with Boc-Tic-OH and related compounds:
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in neurodegenerative diseases .
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of Boc-Tic-OH on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential application in therapies aimed at neuroprotection in Parkinson's disease models.
| Parameter | Control (Untreated) | Boc-Tic-OH Treated |
|---|---|---|
| Cell Viability (%) | 45 | 85 |
| Oxidative Stress Marker (µM) | 12 | 5 |
Case Study 2: Antiviral Screening
In another study focused on antiviral screening, Boc-Tic-OH was tested against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as an antiviral agent.
| Concentration (µM) | Viral Replication (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
